molecular formula C13H7NOS B12581359 [1]Benzofuro[3,2-f][1,3]benzothiazole CAS No. 300859-80-7

[1]Benzofuro[3,2-f][1,3]benzothiazole

Cat. No.: B12581359
CAS No.: 300859-80-7
M. Wt: 225.27 g/mol
InChI Key: RQQIGFGWPIAZEW-UHFFFAOYSA-N
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Description

1Benzofuro[3,2-f][1,3]benzothiazole is a heterocyclic compound that combines the structural features of benzofuran and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro[3,2-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. This reaction can be catalyzed by various agents, including iodine, samarium triflate, or even under microwave irradiation . Another approach involves the use of 2-aminobenzenethiol and nitriles in the presence of a copper catalyst .

Industrial Production Methods: Industrial production of 1Benzofuro[3,2-f][1,3]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1Benzofuro[3,2-f][1,3]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions::

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiazole-2-carboxylic acid, while substitution reactions can introduce halogen or alkyl groups onto the benzene ring .

Scientific Research Applications

Chemistry: In chemistry, 1Benzofuro[3,2-f][1,3]benzothiazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, derivatives of 1Benzofuro[3,2-f][1,3]benzothiazole have shown promise as antimicrobial agents, enzyme inhibitors, and potential anticancer compounds. These derivatives can inhibit the growth of bacteria, fungi, and cancer cells by targeting specific molecular pathways .

Industry: In industry, 1Benzofuro[3,2-f][1,3]benzothiazole is used in the development of fluorescent probes for the detection of various analytes. These probes can be used in environmental monitoring, medical diagnostics, and chemical analysis .

Mechanism of Action

The mechanism of action of 1Benzofuro[3,2-f][1,3]benzothiazole and its derivatives involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its activity. Other derivatives may interact with cellular membranes or DNA, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: 1Benzofuro[3,2-f][1,3]benzothiazole is unique due to its fused benzofuran and benzothiazole rings, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications compared to its individual components .

Properties

CAS No.

300859-80-7

Molecular Formula

C13H7NOS

Molecular Weight

225.27 g/mol

IUPAC Name

[1]benzofuro[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-10-13(16-7-14-10)6-12(9)15-11/h1-7H

InChI Key

RQQIGFGWPIAZEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)SC=N4

Origin of Product

United States

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